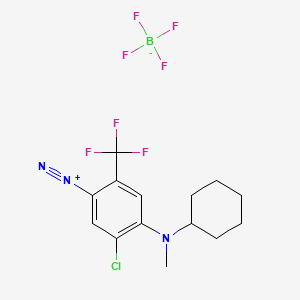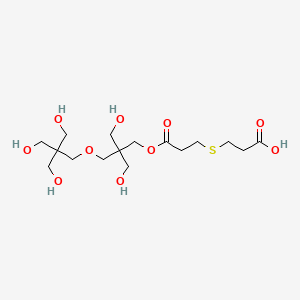
2-(Methylthio)(1,3)thiazolo(5,4-d)pyrimidine-5,7-dithiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Methylthio)(1,3)thiazolo(5,4-d)pyrimidine-5,7-dithiol is a heterocyclic compound that features a thiazole ring fused to a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)(1,3)thiazolo(5,4-d)pyrimidine-5,7-dithiol typically involves the condensation of 2-aminothiophenol with carbon disulfide and methyl iodide, followed by cyclization with cyanamide . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
the synthesis in a laboratory setting can be scaled up by optimizing reaction conditions and using industrial-grade reagents and equipment .
化学反応の分析
Types of Reactions
2-(Methylthio)(1,3)thiazolo(5,4-d)pyrimidine-5,7-dithiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds .
科学的研究の応用
2-(Methylthio)(1,3)thiazolo(5,4-d)pyrimidine-5,7-dithiol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It has been evaluated for its anticancer and antimicrobial activities.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-(Methylthio)(1,3)thiazolo(5,4-d)pyrimidine-5,7-dithiol involves the inhibition of topoisomerase I, which leads to DNA damage and cell death in cancer cells . The compound binds to the topoisomerase I-DNA complex, stabilizing it and preventing the re-ligation of the DNA strand .
類似化合物との比較
Similar Compounds
Thiazolo[4,5-d]pyrimidine-5,7-diol: This compound has similar structural features but lacks the methylthio group.
Thiazolo[4,5-d]pyrimidine-7(6H)-one: This compound has a similar core structure but different functional groups.
Uniqueness
2-(Methylthio)(1,3)thiazolo(5,4-d)pyrimidine-5,7-dithiol is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiazolo[4,5-d]pyrimidine derivatives .
特性
CAS番号 |
73109-39-4 |
|---|---|
分子式 |
C6H5N3S4 |
分子量 |
247.4 g/mol |
IUPAC名 |
2-methylsulfanyl-4H-[1,3]thiazolo[5,4-d]pyrimidine-5,7-dithione |
InChI |
InChI=1S/C6H5N3S4/c1-12-6-7-2-3(10)8-5(11)9-4(2)13-6/h1H3,(H2,8,9,10,11) |
InChIキー |
YVFHEBZPVMDKEG-UHFFFAOYSA-N |
正規SMILES |
CSC1=NC2=C(S1)NC(=S)NC2=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















